(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol
Description
(3R)-1-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and a 4-fluorobenzyl substituent on the nitrogen atom. The (3R) stereochemistry is critical for its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1 |
InChI Key |
JLCQPMJBQFEEMH-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluorobenzyl chloride and ®-pyrrolidin-3-ol.
Reaction Steps:
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes selective oxidation under controlled conditions:
-
Chromic acid (H₂CrO₄) : Converts the hydroxyl group to a ketone, forming (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-one.
-
Swern oxidation : Uses oxalyl chloride and dimethyl sulfide to yield the same ketone with improved stereochemical retention.
| Reaction Condition | Product | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| H₂CrO₄ in acetone (0°C) | Pyrrolidin-3-one derivative | 78 | High | |
| Swern oxidation (DMSO/oxalyl chloride) | Pyrrolidin-3-one derivative | 85 | >99% ee |
Nucleophilic Substitution
The fluorine atom on the benzyl group participates in SNAr reactions:
-
Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 4-(pyrrolidinylmethyl)aniline derivatives.
-
Methoxylation : Treating with NaOMe in methanol replaces fluorine with methoxy.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| (3R)-1-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol | Methylamine | DMF, 80°C, 12 h | 4-((3-Hydroxypyrrolidin-1-yl)methyl)aniline | 63 | |
| This compound | NaOMe | MeOH, reflux, 6 h | 4-((3-Hydroxypyrrolidin-1-yl)methyl)anisole | 71 |
Acetylation and Protection
The hydroxyl group is selectively acetylated for intermediate protection:
-
Acetic anhydride : Forms the corresponding acetate ester in >90% yield.
-
Boc protection : Uses di-tert-butyl dicarbonate (Boc₂O) with DMAP catalyst.
| Protecting Agent | Conditions | Product | Deprotection Method | Source |
|---|---|---|---|---|
| Ac₂O | Pyridine, RT, 2 h | 3-Acetoxy-pyrrolidine derivative | NaOH/MeOH | |
| Boc₂O | CH₂Cl₂, DMAP, 0°C→RT | 3-(Boc-oxy)-pyrrolidine derivative | TFA/DCM |
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring expansion:
-
HCl (gaseous) : Generates a piperidinium intermediate, which rearranges to a δ-lactam .
-
Thermal decomposition : At 150°C, forms fluorinated imine byproducts.
| Reaction | Conditions | Major Product | Application | Source |
|---|---|---|---|---|
| HCl gas in EtOAc | 0°C→RT, 4 h | δ-Lactam derivative | Alkaloid synthesis | |
| Thermal treatment | 150°C, N₂ atmosphere | 4-Fluorophenyl imine | Polymer precursors |
Biological Interactions
While not a direct reaction, its structural analogs show receptor-binding activity:
-
κ-Opioid receptor antagonism : Analogous fluorophenyl-pyrrolidines exhibit sub-micromolar binding affinity (IC₅₀ = 0.01–0.3 µM) .
-
Enzyme inhibition : Derivatives inhibit casein kinase 1δ (CK1δ) with IC₅₀ values <1 µM .
| Biological Target | Assay Type | Activity (IC₅₀/EC₅₀) | Selectivity | Source |
|---|---|---|---|---|
| κ-Opioid receptor | [³⁵S]GTPγS binding | 0.024 nM | >1,000x vs μ/δ | |
| CK1δ | Kinase inhibition assay | 0.7 µM | 8x vs CK1ε |
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives .
-
Heck reaction : Forms styrenes when treated with acrylates .
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Biphenylmethyl-pyrrolidin-3-ol | 68 | |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 4-Styryl-pyrrolidin-3-ol | 55 |
Stereochemical Transformations
The chiral center at C3 influences reaction outcomes:
-
Epimerization : Base-mediated equilibration under harsh conditions (e.g., KOtBu in THF) leads to partial racemization .
-
Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate the (3R)-enantiomer.
| Process | Conditions | Result | ee (%) | Source |
|---|---|---|---|---|
| Base-induced epimerization | KOtBu, THF, 60°C, 24 h | 85:15 R:S ratio | 70 | |
| Enzymatic acylation | CAL-B, vinyl acetate, 37°C | (3R)-Acetate (>99% ee) | >99 |
This compound’s reactivity profile enables its use in synthesizing fluorinated pharmaceuticals, chiral ligands, and bioactive probes. Continued exploration of its chemistry may unlock novel applications in asymmetric catalysis and CNS drug development.
Scientific Research Applications
Neuropharmacology
Research indicates that (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.
Table 1: Neurotransmitter Interaction Studies
| Receptor Type | Binding Affinity | Reference |
|---|---|---|
| Serotonin | High | |
| Dopamine | Moderate |
Cancer Treatment
The compound has shown promise in anticancer research, particularly in studies involving apoptosis induction in cancer cell lines. For example, derivatives of pyrrolidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The mechanism often involves reactive oxygen species-mediated pathways leading to caspase activation .
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound A | MCF-7 | 17 | ROS-mediated apoptosis | |
| Compound B | HeLa | 19 | ROS-mediated apoptosis |
Drug Discovery
This compound serves as a scaffold for the design of novel drugs. Its structure allows for modifications that can enhance biological activity or selectivity for specific targets. For instance, studies have explored its role as an antagonist for various receptors involved in disease processes, including autoimmune diseases and cancer metastasis .
Case Study: CXCR4 Antagonists
A series of pyrrolidine derivatives were synthesized as antagonists for the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis. Among these, compounds demonstrated significant binding affinity and antimetastatic activity in vivo .
Mechanism of Action
The mechanism of action of (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (3R)-1-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol with structurally or functionally related pyrrolidine derivatives from the evidence:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₁H₁₄FNO.
Key Comparisons :
The trifluoromethyl group in ’s compound increases steric bulk and electron-withdrawing effects, which may reduce metabolic clearance but could hinder target binding . SCH58235 () demonstrates how glucuronidation of hydroxyl groups (as in the target compound’s 3-OH) can drastically improve potency but reduce systemic availability, a critical consideration for drug design .
Stereochemical Influence :
- The (3R) configuration in the target compound and ’s analog is crucial for chiral recognition in biological systems. For example, SCH48461’s metabolites () show that stereochemistry determines metabolite activity and distribution .
Functional Group Modifications :
- Replacing the hydroxyl group with a methylamine () introduces basicity, altering solubility and target engagement. Such modifications are common in optimizing pharmacokinetics .
Therapeutic Potential: While the target compound’s exact activity is unspecified, analogs like SCH58235 () and pyrrolo[2,1-f][1,2,4]triazine derivatives () highlight pyrrolidine scaffolds’ versatility in metabolic and anticancer applications .
Research Findings and Implications
- Metabolic Stability : Fluorinated pyrrolidines (e.g., ) generally exhibit slower hepatic metabolism due to fluorine’s electronegativity and resistance to oxidative degradation. This property is advantageous for oral drugs .
- Antiviral Potential: Pyrrolidine-oxadiazole hybrids in show antiviral activity, suggesting that the target compound’s 4-fluorobenzyl group could be optimized for similar applications .
- Cancer Therapeutics : Crystalline pyrrolidine derivatives () demonstrate the importance of solid-state properties (e.g., crystallinity) in drug formulation, a factor relevant to the target compound’s development .
Biological Activity
(3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities in neuropharmacology and other therapeutic areas. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and a hydroxyl group at the third carbon. Its molecular formula is C_{12}H_{14}FNO, with a molecular weight of approximately 195.24 g/mol. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest a multifaceted mechanism of action that may contribute to its neuropharmacological effects. The binding affinity and activity at these receptors are crucial for understanding the pharmacodynamics of the compound.
Neuropharmacological Effects
Studies have shown that compounds with similar structures exhibit significant neuropharmacological activities. For instance, they may act as modulators of mood and cognition, potentially offering therapeutic benefits in conditions like depression and anxiety. The interaction with serotonin receptors can lead to altered neurotransmission, which is a key factor in mood regulation.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity based on functional groups and stereochemistry. The following table summarizes some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3R)-1-(4-piperidinyl)-3-pyrrolidinol | C_{12}H_{18}N_2O | Contains piperidine instead of fluorophenyl |
| (3R)-1-(4-fluorophenyl)pyrrolidin-2-one | C_{12}H_{13}FNO | Ketone instead of alcohol |
| ((3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl)methanol | C_{12}H_{14}FNO | Different stereochemistry affecting biological activity |
These compounds demonstrate how structural modifications can lead to distinct pharmacological profiles, emphasizing the importance of drug design in developing effective therapeutics.
In Vitro Studies
In vitro studies have assessed the activity of this compound against various targets. For example, compounds sharing its structural characteristics have been evaluated for their inhibitory effects on key enzymes involved in cellular signaling pathways, such as Janus Kinases (JAKs). These studies are vital for determining the compound's therapeutic potential in treating diseases like cancer and autoimmune disorders .
In Vivo Efficacy
Preclinical models have also been utilized to evaluate the efficacy of this compound. For instance, animal studies demonstrated significant improvements in disease symptoms associated with JAK-mediated signaling pathways when treated with related compounds. Such findings highlight the potential for this compound to be developed further as a therapeutic agent .
Q & A
Q. What are the key considerations for optimizing the synthesis of (3R)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol to ensure stereochemical purity?
- Methodological Answer : To achieve high enantiomeric excess (ee), use chiral auxiliaries or catalysts during the alkylation of pyrrolidin-3-ol with 4-fluorobenzyl halides. Monitor reaction progress via chiral HPLC or polarimetry. For example, (3R)-configured products can be resolved using recrystallization with methanol, as demonstrated in analogous pyrrolidine syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates. Confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. How can researchers address solubility challenges during in vitro assays involving this compound?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. Pre-dissolve the compound in DMSO and dilute in assay buffer to avoid precipitation. For kinetic solubility studies, employ nephelometry or UV-vis spectroscopy. Adjust pH (6.5–7.4) to mimic physiological conditions, as the hydroxyl group on pyrrolidin-3-ol may influence ionization .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat due to potential irritancy (Xi hazard classification). Use fume hoods for weighing and reactions. In case of eye exposure, rinse with water for 15 minutes (S26 protocol). Store in airtight containers at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assay systems?
- Methodological Answer : Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target engagement. Validate off-target effects using proteome-wide profiling or CRISPR-Cas9 knockout models. Adjust assay parameters (e.g., ATP concentrations in kinase assays) to account for competition artifacts. Cross-reference with structurally related compounds, such as (3R,4R)-configured analogs, to identify SAR trends .
Q. What strategies are effective for polymorph screening of salts or co-crystals of this compound?
- Methodological Answer : Conduct high-throughput crystallization trials using solvents like ethanol, acetonitrile, or water. Characterize polymorphs via XRPD (e.g., peak intensity ratios at 2θ = 12.5° and 18.3° for distinguishing forms) . Pair with thermal analysis (DSC/TGA) to assess stability. Co-crystallize with pharmaceutically relevant counterions (e.g., HCl) to enhance bioavailability .
Q. How can researchers design SAR studies to improve the metabolic stability of this compound?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the benzyl ring to block cytochrome P450-mediated oxidation. Replace the pyrrolidin-3-ol hydroxyl with a bioisostere like a methoxy group or azetidine. Use liver microsome assays and LC-MS/MS to quantify metabolite formation .
Q. What analytical methods are recommended for quantifying trace impurities in bulk batches?
- Methodological Answer : Employ UPLC-PDA with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient. Set detection at 254 nm for aromatic impurities. Validate method sensitivity (LOQ ≤ 0.1%) per ICH Q3A guidelines. For chiral impurities, use a Chiralpak AD-H column with heptane/ethanol (90:10) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported IC₅₀ values across kinase inhibition studies?
- Methodological Answer : Differences may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Standardize assays using recombinant kinases (e.g., FLAG-tagged proteins) and calibrate with reference inhibitors (e.g., staurosporine). Perform statistical meta-analysis of published data to identify outliers. Validate findings using SPR (surface plasmon resonance) for direct binding affinity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
